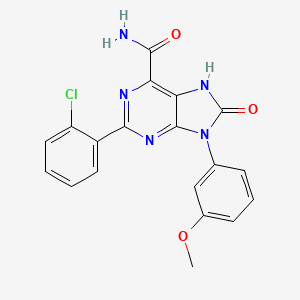

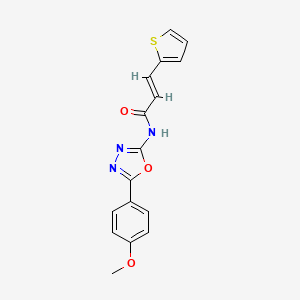

![molecular formula C20H19N5O2 B2883537 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1359149-68-0](/img/structure/B2883537.png)

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The [1,2,4]triazolo[4,3-a]pyrazine and [1,2,4]triazolo[4,3-a]quinoxaline derivatives are potential c-Met kinase inhibitors . They have been evaluated against cancer cell lines such as A549, MCF-7, and HeLa .

Synthesis Analysis

Two series of these derivatives were designed and their IC50 values were evaluated . The compound with the most potential, 22i, exhibited excellent anti-tumor activity .Molecular Structure Analysis

These compounds have a 4-oxo-pyridazinone moiety . The triazolophthalazine ring system of L-45 was bioisosterically modified to its triazoloquinazoline while maintaining other essential structural fragments for effective binding with the binding site of PCAF .Chemical Reactions Analysis

The compound 22i also possessed superior c-Met kinase inhibition ability at the nanomolar level .Applications De Recherche Scientifique

Diversified Synthesis Approaches

Synthetic Methodologies for Quinoxaline Derivatives

A diversified synthesis of quinoxaline derivatives, including 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, has been demonstrated through Ugi four-component reaction (Ugi-4CR) followed by copper-catalyzed tandem reactions. This method facilitates rapid access to structurally varied and complex fused tricyclic scaffolds, offering potential for the creation of novel compounds with various applications in medicinal chemistry and material science (Y. An et al., 2017).

Biological Activities and Potential Applications

Anticonvulsant Properties

Quinoxaline derivatives have been synthesized with potential anticonvulsant properties. For example, 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide was used as a precursor for synthesizing novel quinoxaline derivatives, some of which showed promising anticonvulsant activities (Mohamed Alswah et al., 2013).

Adenosine Receptor Antagonism

A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines showed potential as adenosine receptor antagonists, with implications for their use as novel and rapid-acting antidepressant agents. This highlights the relevance of quinoxaline derivatives in neuropsychopharmacology, potentially offering new avenues for the treatment of depression and anxiety disorders (R. Sarges et al., 1990).

Antimicrobial Agents

The synthesis and evaluation of quinoxaline derivatives as selective AMPA receptor antagonists have also revealed potent and selective compounds, indicating the versatility of quinoxaline scaffolds in developing receptor-specific drugs with potential antimicrobial activities (D. Catarzi et al., 2004).

Mécanisme D'action

Target of Action

The primary target of this compound is DNA . The compound acts as a DNA intercalator , which means it inserts itself between the base pairs of the DNA helix, disrupting its structure and function. This mechanism is often employed by anticancer agents .

Mode of Action

The compound interacts with its target, DNA, by intercalating between the base pairs . This disrupts the normal structure and function of the DNA, preventing it from being correctly read and transcribed. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The disruption of dna structure and function can have wide-ranging effects on various cellular processes, including dna replication, transcription, and protein synthesis . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

In silico admet profiles have been generated for similar compounds , suggesting that these compounds may have good bioavailability and low toxicity.

Result of Action

The result of the compound’s action is the disruption of normal cellular processes, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for use as an anticancer agent .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to intercalate DNA

Orientations Futures

Propriétés

IUPAC Name |

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-3-17-22-23-19-20(27)24(15-6-4-5-7-16(15)25(17)19)12-18(26)21-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXPUDLDHZERQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

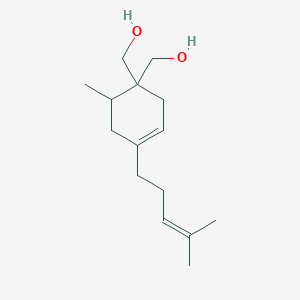

![8-Anilino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2883459.png)

![1,3-Dimethyl-6-[5-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2883464.png)

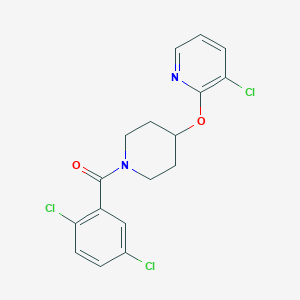

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2883466.png)

![N-cyclohexyl-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2883467.png)

![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2883469.png)

![4-bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2883471.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2883472.png)

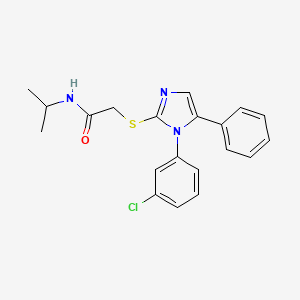

![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2883477.png)